
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone
説明
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronate ester group, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone typically involves the formation of the boronate ester group through a reaction between an indazole derivative and a boronic acid or boronate ester. Common reagents used in this synthesis include pinacolborane and various palladium catalysts. The reaction conditions often involve heating the reactants in an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The boronate ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the mixture to temperatures ranging from 50°C to 100°C under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids .
科学的研究の応用
Anticancer Activity
Research indicates that compounds derived from indazole structures exhibit promising anticancer properties. For instance, derivatives similar to 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone have been studied for their ability to inhibit specific kinases involved in cancer progression. One study highlighted that modifications to the indazole core can enhance selectivity towards certain targets while reducing off-target effects .
Kinase Inhibition
The compound has been shown to act as a multi-kinase inhibitor. It binds to the ATP pocket of kinases and can extend into allosteric regions, affecting their activity. This mechanism is particularly relevant in the context of developing treatments for diseases such as pulmonary fibrosis and various cancers .
Reagents in Organic Synthesis
Due to its boron content, this compound can serve as a reagent in organic synthesis. It can participate in cross-coupling reactions (e.g., Suzuki coupling), which are essential for constructing complex organic molecules. The dioxaborolane group enhances its reactivity and compatibility with various substrates.
Development of Functional Materials
The unique properties of the compound make it suitable for developing functional materials. Its ability to form stable complexes with other elements could be harnessed in creating new materials with specific electronic or optical properties. Research into boron-containing compounds has shown potential in applications ranging from sensors to catalysts.
Case Study 1: Anticancer Drug Development
A study investigated the modification of indazole derivatives for enhanced anticancer activity. Researchers synthesized several analogs of this compound and evaluated their kinase inhibition profiles. The results indicated that specific modifications led to improved selectivity and potency against targeted kinases involved in tumor growth .
Case Study 2: Organic Synthesis
In another case study focusing on synthetic applications, researchers utilized the boron-containing compound in a series of cross-coupling reactions. The results demonstrated high yields and selectivity for desired products when employing this compound as a reagent .
作用機序
The mechanism of action of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone involves the interaction of the boronate ester group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophiles, such as hydroxyl or amino groups, resulting in the modification of biomolecules or the formation of new chemical entities . The molecular pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and chemical activities .
類似化合物との比較
Similar Compounds
- 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is unique due to the presence of both the indazole and boronate ester groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
生物活性
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₅H₁₈BNO₃
- Molecular Weight : 263.10 g/mol
- CAS Number : 196207-58-6
- Structure : The compound features an indazole moiety linked to a boron-containing dioxaborolane group.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The indazole structure is known for its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels in cells, contributing to its anti-cancer properties.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Biological Activity Data
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound on breast cancer cells (MCF-7), researchers found that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and increased levels of pro-apoptotic proteins.
Case Study 2: Kinase Targeting
A detailed investigation into the kinase inhibition profile demonstrated that the compound selectively inhibited CDK6 with an IC50 value of 150 nM. This inhibition was associated with a decrease in phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses; however, further studies are required to fully elucidate its safety margins.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors (e.g., 6-bromo-1H-indazol-1-yl-ethanone). Key reagents include bis(pinacolato)diboron (B₂Pin₂) or tetrahydroxydiboron (B₂(OH)₄), with catalysts such as Pd(OAc)₂ or NiCl₂(dppf). Reaction conditions involve inert atmospheres, toluene or THF solvents, and temperatures ranging from 80–110°C. Potassium acetate (KOAc) is often used as a base .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To identify the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and ketone carbonyl (δ ~200 ppm in ¹³C).
- IR Spectroscopy : For the carbonyl stretch (~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (C₁₅H₁₉BN₂O₃, theoretical MW: 286.15 g/mol).
- X-ray Crystallography : For definitive structural elucidation, leveraging software like SHELXL for refinement .
Q. What are the primary applications of the boronate ester group in this compound?
The pinacol boronate group enables Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl halides, facilitating the synthesis of biaryl or heterobiaryl derivatives. This is critical for constructing pharmacophores in medicinal chemistry .
Advanced Research Questions
Q. How can researchers optimize reaction yields when steric hindrance from the indazole ring impedes borylation?
Strategies include:
- Ligand Selection : Bulky ligands like XPhos enhance catalytic activity by mitigating steric effects.
- Solvent Optimization : Switching from toluene to polar aprotic solvents (e.g., DMF) may improve solubility.
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency .
Q. How should discrepancies between experimental and theoretical NMR data be resolved?
Discrepancies may arise from dynamic processes (e.g., tautomerism) or solvent effects. Mitigation steps:
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare experimental data with computational predictions (DFT calculations) for similar indazole-boronate systems .
Q. What side reactions occur during Suzuki coupling of this compound, and how are they suppressed?
Common issues include:
- Protodeboronation : Minimized by using degassed solvents and avoiding strong acids.
- Homocoupling : Addressed by optimizing the Pd catalyst/ligand ratio (e.g., Pd(PPh₃)₄ with excess aryl halide).
- Base Sensitivity : Replace strong bases (e.g., K₂CO₃) with milder alternatives (e.g., CsF) .
Q. How can crystallographic data contradictions (e.g., disorder in the boronate group) be addressed?
- Re-refinement : Use SHELXL to model disorder with split positions.
- Twinned Data Analysis : Apply TwinRotMat or similar tools to detect and correct twinning.
- Low-Temperature Data Collection : Reduces thermal motion artifacts .
Q. Experimental Design & Data Analysis
Q. What controls are essential when evaluating the biological activity of this compound?
- Negative Controls : Use structurally analogous compounds lacking the boronate or ketone groups.
- Solvent Controls : Account for DMSO/ethanol effects in cell-based assays.
- Enzymatic Assays : Include known inhibitors (e.g., staurosporine for kinase inhibition) to validate assay conditions .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Analog Synthesis : Modify substituents on the indazole ring (e.g., electron-withdrawing groups at position 4).
- Molecular Docking : Predict binding modes using software like AutoDock Vina.
- Pharmacophore Mapping : Identify critical moieties (e.g., boronate ester for target engagement) .
Q. Data Contradiction & Troubleshooting
Q. How should researchers resolve conflicting reports on the compound’s stability under acidic conditions?
- pH-Dependent Studies : Monitor degradation via HPLC at varying pH levels.
- Protection Strategies : Introduce stabilizing groups (e.g., tert-butyl carbamate) on the indazole nitrogen .
Q. What steps validate the purity of the compound when HPLC/MS data conflicts with elemental analysis?
特性
IUPAC Name |
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3/c1-10(19)18-13-8-12(7-6-11(13)9-17-18)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJAPNZXZJVGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671335 | |
Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-07-5 | |
Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。